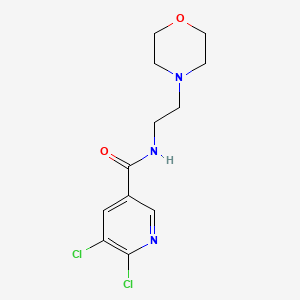

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound that contains a total of 35 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .

Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is characterized by several features. It has 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide are not available, it’s known that similar compounds can participate in various chemical reactions. For instance, DDQ is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide include its molecular structure, which consists of 35 total bonds, 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

A series of N-(2-morpholinoethyl)nicotinamide derivatives, including 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide, have been synthesized and evaluated for their monoamine oxidase (MAO) A and B inhibitory activity. These compounds are found to be potent, selective inhibitors of MAO-A, with implications for treating disorders related to monoamine oxidase activity (Shi et al., 2010).

Herbicidal, Pesticidal, or Fungicidal Agents

Compounds like 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide are known for their biological importance as herbicidal, pesticidal, or fungicidal agents. They display specific structural features such as intermolecular hydrogen bonding, which contribute to their biological activity (Jethmalani et al., 1996).

Corrosion Inhibition

Mannich base derivatives of nicotinamide, including 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide, have been studied as corrosion inhibitors for metals in acidic environments. These compounds show significant inhibition efficiency, suggesting their potential application in protecting metal surfaces from corrosion (Jeeva et al., 2017).

Supramolecular Chemistry

Nicotinamide derivatives like 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide have been employed in the synthesis of supramolecular structures. These compounds form specific geometrical arrangements and bonding networks, which are of interest in the study of crystal structures and molecular interactions (Halaška et al., 2013).

Enzymatic Activity and Inhibition

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide derivatives are used in studies investigating their impact on enzymatic activities. They have been found to influence processes like DNA repair synthesis and drug metabolism, providing insights into molecular mechanisms in biological systems (Berger & Sikorski, 1980), (Schenkman et al., 1967).

Wirkmechanismus

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is listed as a drug in the Therapeutic Target Database . It’s likely to interact with biological targets such as Monoamine oxidase type A (MAO-A), which preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine .

Eigenschaften

IUPAC Name |

5,6-dichloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O2/c13-10-7-9(8-16-11(10)14)12(18)15-1-2-17-3-5-19-6-4-17/h7-8H,1-6H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRXERZZOCTDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC(=C(N=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2367883.png)

![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)